Cas no 832-66-6 (1,3,7,8-Tetramethylzanthine)

1,3,7,8-Tetramethylzanthine structure
1,3,7,8-Tetramethylzanthine structure
Nome do Produto:1,3,7,8-Tetramethylzanthine
N.o CAS:832-66-6
MF:C9H12N4O2
MW:208.21718120575
MDL:MFCD01741437
CID:40040
PubChem ID:64115

1,3,7,8-Tetramethylzanthine Propriedades químicas e físicas

Nomes e Identificadores

    • 1,3,7,8-Tetramethylxanthine
    • 1,3,7,8-Tetramethylpurine-2,6-dione
    • 1-Methylcaffeine
    • METHYLCAFFEINE, 8-(P)
    • 8-Methylcaffeine
    • Methylcaffeine
    • 1-Methyl-caffeine
    • Xanthine, 1,3,7,8-tetramethyl-
    • 3,7-Dihydro-1,3,7,8-tetramethyl-1H-purine-2,6-dione
    • tetramethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • 1H-Purine-2,6-dione, 3,7-dihydro-1,3,7,8-tetramethyl-
    • 8-Methylcoffein
    • LFHHOHMIVKIHMG-UHFFFAOYSA-N
    • BCP1708
    • 3,7-Dihydro-1,3,7,8-tetramethyl-1H-purine-2,6-dione (ACI)
    • Xanthine, 1,3,7,8-tetramethyl- (6CI, 7CI, 8CI)
    • FT-0647668
    • DTXSID70232215
    • PMID28870136-Compound-36
    • BRN 0220502
    • BCP17086
    • NS00114126
    • AMY14360
    • SCHEMBL2704481
    • CHEMBL87121
    • AKOS015913637
    • BDBM50045336
    • DS-0911
    • 1,3,7,8-Tetramethyl-3,7-dihydro-purine-2,6-dione
    • CS-0152766
    • 832-66-6
    • CHEBI:190027
    • 5-26-14-00172 (Beilstein Handbook Reference)
    • MFCD01741437
    • 1,3,7,8-Tetramethyl-3,7-dihydro-1H-purine-2,6-dione #
    • DB-082514
    • tetramethylpurine-2,6-dione
    • 1,3,7,8-Tetramethylzanthine
    • MDL: MFCD01741437
    • Inchi: 1S/C9H12N4O2/c1-5-10-7-6(11(5)2)8(14)13(4)9(15)12(7)3/h1-4H3
    • Chave InChI: LFHHOHMIVKIHMG-UHFFFAOYSA-N
    • SMILES: O=C1N(C)C(=O)N(C)C2N=C(C)N(C1=2)C
    • BRN: 0220502

Propriedades Computadas

  • Massa Exacta: 208.09600
  • Massa monoisotópica: 208.096026
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 319
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 58.4
  • XLogP3: 0.3

Propriedades Experimentais

  • Densidade: 1.2480 (rough estimate)
  • Ponto de ebulição: 347.41°C (rough estimate)
  • Ponto de Flash: 202.2 °C
  • Índice de Refracção: 1.6590 (estimate)
  • PSA: 61.82000
  • LogP: -0.72090

1,3,7,8-Tetramethylzanthine Informações de segurança

  • Palavra de Sinal:Warning
  • Declaração de perigo: H302
  • Declaração de Advertência: P280-P305+P351+P338
  • Condição de armazenamento:Sealed in dry,Room Temperature(BD53711)

1,3,7,8-Tetramethylzanthine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Chemenu
CM255215-25g
1,3,7,8-Tetramethylxanthine
832-66-6 95%
25g
$215 2022-08-31
Chemenu
CM255215-25g
1,3,7,8-Tetramethylxanthine
832-66-6 95%
25g
$215 2021-08-04
eNovation Chemicals LLC
D507958-5g
1,3,7,8-TetraMethylxanthine
832-66-6 97%
5g
$720 2023-09-02
TRC
P991980-10mg
1,3,7,8-Tetramethylzanthine
832-66-6
10mg
$ 50.00 2022-06-03
Chemenu
CM255215-10g
1,3,7,8-Tetramethylxanthine
832-66-6 95%
10g
$*** 2023-05-29
Fluorochem
078057-25g
1,3,7,8-Tetramethylxanthine
832-66-6 95%
25g
£754.00 2022-03-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T844197-25g
1,3,7,8-Tetramethylxanthine
832-66-6 95%
25g
992.00 2021-05-17
abcr
AB443545-1g
1,3,7,8-Tetramethylxanthine; .
832-66-6
1g
€78.50 2024-04-16
1PlusChem
1P004UPM-250mg
1,3,7,8-Tetramethylxanthine
832-66-6 95+%
250mg
$20.00 2025-02-21
Crysdot LLC
CD11049727-10g
1,3,7,8-Tetramethylxanthine
832-66-6 95+%
10g
$114 2024-07-18

1,3,7,8-Tetramethylzanthine Método de produção

Synthetic Routes 1

Condições de reacção
Referência
Syntheses in the purine series. IV. Reactions of methyl compounds of 4,5-diaminouracil with acids
Bredereck, Hellmut; et al, Chemische Berichte, 1953, 86, 845-50

Synthetic Routes 2

Condições de reacção
1.1 Solvents: Water
2.1 -
Referência
Syntheses in the purine series. IV. Reactions of methyl compounds of 4,5-diaminouracil with acids
Bredereck, Hellmut; et al, Chemische Berichte, 1953, 86, 845-50

Synthetic Routes 3

Condições de reacção
1.1 Solvents: Diethyl ether ,  Methanol
Referência
1,3,7,8-Tetramethylxanthine
Bader, H.; et al, Journal of the Chemical Society, 1953, 1641,

Synthetic Routes 4

Condições de reacção
1.1 Solvents: Water ;  0 °C; 1 h, rt; rt → 0 °C; 3 h, 0 °C
2.1 Solvents: Ethyl acetate ;  10 min, reflux
2.2 Reagents: Lauroyl peroxide ;  6 h, reflux
Referência
Inexpensive Radical Methylation and Related Alkylations of Heteroarenes
Huang, Qi; et al, Organic Letters, 2018, 20(5), 1413-1416

Synthetic Routes 5

Condições de reacção
1.1 Reagents: tert-Butyl hydroperoxide Solvents: (Trifluoromethyl)benzene ,  Water ;  5 min, 0 °C; 0 °C → rt; 24 h, rt; 5 min, 0 °C; 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran ,  Water ;  30 min, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referência
C-H Methylation of Heteroarenes Inspired by Radical SAM Methyl Transferase
Gui, Jinghan; et al, Journal of the American Chemical Society, 2014, 136(13), 4853-4856

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Ammonium hydroxide ,  Hydrogen peroxide
2.1 Solvents: Diethyl ether ,  Methanol
Referência
1,3,7,8-Tetramethylxanthine
Bader, H.; et al, Journal of the Chemical Society, 1953, 1641,

Synthetic Routes 7

Condições de reacção
1.1 Catalysts: Acetic acid
Referência
Free radical carboxymethylation of uracils with benzoyl peroxide in acetic acid
Itahara, Toshio; et al, Journal of the Chemical Society, 1990, (4), 1225-6

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Chlorotrimethylsilane ,  1,2-Dibromoethane ,  Zinc Solvents: Tetrahydrofuran ;  40 °C; 30 min, 40 °C
1.2 Solvents: Tetrahydrofuran ;  30 min, 40 °C; 40 °C → rt
1.3 Reagents: Sulfur dioxide ;  45 min, rt; 2 h, rt
2.1 Reagents: tert-Butyl hydroperoxide Solvents: (Trifluoromethyl)benzene ,  Water ;  5 min, 0 °C; 0 °C → rt; 24 h, rt; 5 min, 0 °C; 0 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
3.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran ,  Water ;  30 min, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referência
C-H Methylation of Heteroarenes Inspired by Radical SAM Methyl Transferase
Gui, Jinghan; et al, Journal of the American Chemical Society, 2014, 136(13), 4853-4856

Synthetic Routes 9

Condições de reacção
1.1 Solvents: Ethyl acetate ;  10 min, reflux
1.2 Reagents: Lauroyl peroxide ;  6 h, reflux
Referência
Inexpensive Radical Methylation and Related Alkylations of Heteroarenes
Huang, Qi; et al, Organic Letters, 2018, 20(5), 1413-1416

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran ,  Water ;  30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referência
C-H Methylation of Heteroarenes Inspired by Radical SAM Methyl Transferase
Gui, Jinghan; et al, Journal of the American Chemical Society, 2014, 136(13), 4853-4856

Synthetic Routes 11

Condições de reacção
1.1 Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ,  Trifluoroacetic acid
Referência
Late-stage functionalization of biologically active heterocycles through photoredox catalysis
Di Rocco, Daniel A.; et al, Angewandte Chemie, 2014, 53(19), 4802-4806

1,3,7,8-Tetramethylzanthine Raw materials

1,3,7,8-Tetramethylzanthine Preparation Products

1,3,7,8-Tetramethylzanthine Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:832-66-6)1,3,7,8-Tetramethylzanthine
A840547
Pureza:99%
Quantidade:25g
Preço ($):2080.0